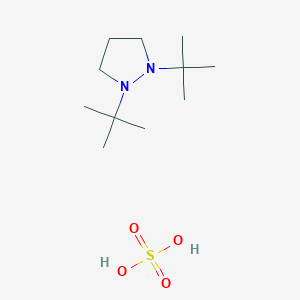
1,2-Ditert-butylpyrazolidine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ditert-butylpyrazolidine;sulfuric acid is a compound that combines the structural features of 1,2-ditert-butylpyrazolidine and sulfuric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-ditert-butylpyrazolidine involves the reaction of tert-butylhydrazine with tert-butylketone under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the pyrazolidine ring. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,2-ditert-butylpyrazolidine;sulfuric acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the careful addition of sulfuric acid to the synthesized 1,2-ditert-butylpyrazolidine under controlled temperature and pressure conditions. The resulting product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ditert-butylpyrazolidine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the tert-butyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazolidine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazolidine derivatives.
Substitution: Formation of substituted pyrazolidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,2-Ditert-butylpyrazolidine;sulfuric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyrazolidine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-ditert-butylpyrazolidine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its molecular targets include enzymes and receptors that are involved in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethylpyrazolidine: Similar structure but with methyl groups instead of tert-butyl groups.
1,2-Diethylpyrazolidine: Similar structure but with ethyl groups instead of tert-butyl groups.
1,2-Diphenylpyrazolidine: Similar structure but with phenyl groups instead of tert-butyl groups.
Uniqueness
1,2-Ditert-butylpyrazolidine;sulfuric acid is unique due to the presence of bulky tert-butyl groups, which impart steric hindrance and influence the compound’s reactivity and stability
Propiedades
Número CAS |
650600-25-2 |
|---|---|
Fórmula molecular |
C11H26N2O4S |
Peso molecular |
282.40 g/mol |
Nombre IUPAC |
1,2-ditert-butylpyrazolidine;sulfuric acid |
InChI |
InChI=1S/C11H24N2.H2O4S/c1-10(2,3)12-8-7-9-13(12)11(4,5)6;1-5(2,3)4/h7-9H2,1-6H3;(H2,1,2,3,4) |
Clave InChI |
XSXNANHUFFXHCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CCCN1C(C)(C)C.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B12604016.png)
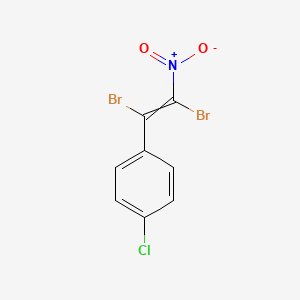


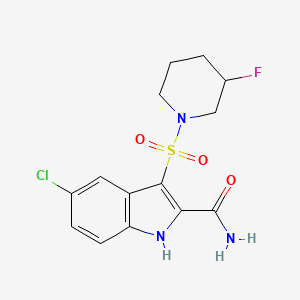
![{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12604060.png)
![Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]-](/img/structure/B12604067.png)
![3'-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12604070.png)
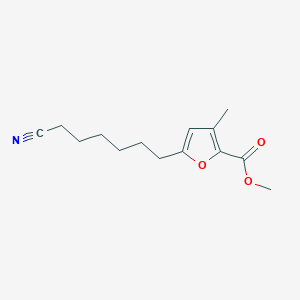
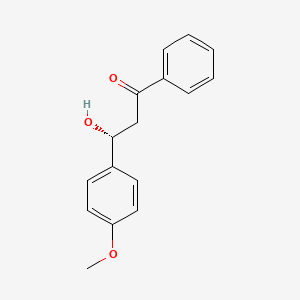
![3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate](/img/structure/B12604106.png)
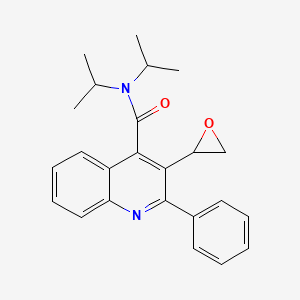
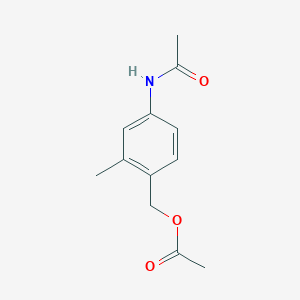
![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)
